Cas no 128-50-7 (2-{6,6-dimethylbicyclo3.1.1hept-2-en-2-yl}ethan-1-ol)

2-{6,6-Dimethylbicyclo[3.1.1]hept-2-en-2-yl}ethan-1-ol is a bicyclic monoterpenoid alcohol with a distinctive structural framework derived from pinane. Its rigid bicyclic core and hydroxyl-functionalized side chain contribute to its unique chemical reactivity and potential utility in fragrance and flavor applications. The compound exhibits stability under standard conditions while offering versatility as an intermediate in organic synthesis. Its structural features may also lend themselves to chiral derivatization or stereoselective transformations. The presence of the double bond within the bicyclic system allows for further functionalization, making it a valuable building block for more complex molecular architectures. This compound's balanced lipophilicity and polar hydroxyl group enhance its compatibility with a range of solvents and matrices.
2-{6,6-dimethylbicyclo3.1.1hept-2-en-2-yl}ethan-1-ol structure
128-50-7 structure
Product Name:2-{6,6-dimethylbicyclo3.1.1hept-2-en-2-yl}ethan-1-ol
CAS No:128-50-7
MF:C11H18O
MW:166.260023593903
MDL:MFCD00066419
CID:142460
PubChem ID:31408
Update Time:2025-06-07

2-{6,6-dimethylbicyclo3.1.1hept-2-en-2-yl}ethan-1-ol Chemical and Physical Properties

Names and Identifiers

    • Bicyclo[3.1.1]hept-2-ene-2-ethanol,6,6-dimethyl-
    • NOPOL
    • NOPOL - CARC.
    • 10-HYDROXYMETHYLENE-2-PINENE
    • 6,6-dimethyl-2-norpinene-2-ethano
    • 6,6-DIMETHYL-2-NORPINENE-2-ETHANOL
    • Homomyretenol
    • Homomyrtenol
    • METHYLOL PINENE
    • nopyl alcohol
    • 6,6-dimethylbicyclo-(3.1.1)-2-heptene-2-ethanol
    • 6,6-dimethyl-bicyclo[3.1.1]hept-2-ene-2-ethano
    • NSC 1284
    • NSC 404962
    • Nopol (terpene)
    • NOPOL 98%
    • nopol(terpene)
    • 2-{6,6-dimethylbicyclo3.1.1hept-2-en-2-yl}ethan-1-ol
    • MDL: MFCD00066419
    • Inchi: 1S/C11H18O/c1-11(2)9-4-3-8(5-6-12)10(11)7-9/h3,9-10,12H,4-7H2,1-2H3
    • InChI Key: ROKSAUSPJGWCSM-UHFFFAOYSA-N
    • SMILES: CC1(C2C(=CCC1C2)CCO)C

Computed Properties

  • Exact Mass: 166.13600
  • Monoisotopic Mass: 166.135765
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 2
  • Complexity: 215
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: 2.1
  • Topological Polar Surface Area: 20.2

Experimental Properties

  • Color/Form: Colorless or light yellow transparent liquid
  • Density: 0.9716 g/cm3 (11 ºC)
  • Boiling Point: 235 ºC
  • Flash Point: 98.9±0.0 ºC,
  • Refractive Index: 1.4945 (589.3 nm 13 ºC)
  • Solubility: Slightly soluble (1.4 g/l) (25 º C),
  • PSA: 20.23000
  • LogP: 2.36120
  • Solubility: Not determined

2-{6,6-dimethylbicyclo3.1.1hept-2-en-2-yl}ethan-1-ol Security Information

  • Hazard Category Code: 22
  • Hazardous Material Identification: Xn
  • Risk Phrases:R22

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2-{6,6-dimethylbicyclo3.1.1hept-2-en-2-yl}ethan-1-ol Suppliers

Suzhou Senfeida Chemical Co., Ltd
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(CAS:128-50-7)NOPOL
Order Number:sfd22277
Stock Status:in Stock
Quantity:200kg
Purity:99.9%
Pricing Information Last Updated:Friday, 19 July 2024 14:39
Price ($):discuss personally
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Suzhou Senfeida Chemical Co., Ltd
(CAS:128-50-7)NOPOL
sfd22277
Purity:99.9%
Quantity:200kg
Price ($):Inquiry
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